(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Description

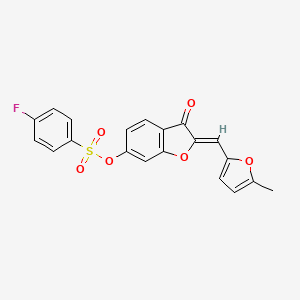

The compound “(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate” is a benzofuran derivative featuring a (Z)-configured exocyclic double bond, a 5-methylfuran substituent, and a 4-fluorobenzenesulfonate ester group. The 4-fluorobenzenesulfonate group distinguishes it from related compounds, likely influencing solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FO6S/c1-12-2-5-14(25-12)10-19-20(22)17-9-6-15(11-18(17)26-19)27-28(23,24)16-7-3-13(21)4-8-16/h2-11H,1H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHGOWSQIWWFDP-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyaryl ketone, under acidic or basic conditions.

Introduction of the Furan Moiety: The furan ring can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the furan ring.

Sulfonation: The final step involves the sulfonation of the benzofuran derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Reduced benzofuran alcohols.

Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares a core benzofuran scaffold with two key analogs:

- Analog 1 : (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate () .

- Analog 2 : [(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 5-methoxy-2-phenyl-1-benzofuran-3-carboxylate () .

Physicochemical Properties

- Lipophilicity : The 4-fluorobenzenesulfonate group in the target compound increases lipophilicity compared to Analog 1’s methanesulfonate (predicted logP ~3.5 vs. ~2.1) due to the aromatic fluorinated group. However, it is less lipophilic than Analog 2’s bulky carboxylate ester (logP ~5.2) .

- Solubility : The polar sulfonate group in the target compound may enhance aqueous solubility relative to Analog 2, though the fluorobenzene moiety could reduce it compared to Analog 1.

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C18H16FNO4S

- Molecular Weight : 357.39 g/mol

- Structural Features : The compound contains a benzofuran core, a furan moiety, and a sulfonate group that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects:

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and the generation of reactive oxygen species (ROS), which are known to play a role in cancer cell death.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although detailed investigations are still needed to confirm these findings.

- Anti-inflammatory Effects : There is evidence to suggest that compounds with similar structures may exhibit anti-inflammatory properties, potentially making them useful in treating inflammatory diseases.

Anticancer Activity

A study focused on related benzofuran derivatives demonstrated significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism identified involved:

- Apoptosis Induction : Flow cytometry assays indicated that treatment with the compound led to increased early and late apoptosis in cancer cells.

- DNA Damage : The compound may cause DNA strand breaks, which are more challenging for cells to repair, leading to increased cell death rates.

Table 1 summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 8 | DNA damage and ROS production |

| HuTu 80 | 12 | Apoptosis via mitochondrial pathway |

Antimicrobial Activity

Research on benzofuran derivatives indicates potential antimicrobial effects against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Fungi : Including Candida species.

These effects are hypothesized to be due to the ability of the compound to disrupt microbial cell membranes or inhibit essential enzymatic functions.

Case Studies

- Study on Antitumor Activity : A recent study evaluated several derivatives of benzofuran compounds for their anticancer properties. The lead compounds showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Antimicrobial Evaluation : In vitro assays demonstrated that certain structural modifications enhanced the antimicrobial potency of related compounds, indicating that further optimization could yield more effective agents against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.